6-(4-Cyclohexylphenyl)pyridazin-3-ol
Description
6-(4-Cyclohexylphenyl)pyridazin-3-ol (CAS: 58897-76-0) is a pyridazine derivative featuring a hydroxyl group at the 3-position and a 4-cyclohexylphenyl substituent at the 6-position of the pyridazine ring. The cyclohexyl group confers significant hydrophobicity, influencing its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-(4-cyclohexylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16-11-10-15(17-18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSGFHMXYLMJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclohexylphenyl)pyridazin-3-ol typically involves the reaction of 4-cyclohexylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyclohexylphenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of 6-(4-Cyclohexylphenyl)pyridazin-3-one.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
6-(4-Cyclohexylphenyl)pyridazin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Cyclohexylphenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyridazine ring play crucial roles in its biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Pyridazin-3-ol Derivatives
Structural Analogs and Substituent Effects
Pyridazin-3-ol derivatives vary primarily in the substituents at the 6-position, which critically impact their physicochemical and biological properties. Key analogs include:
Key Observations :
- Aromatic substituents (e.g., phenoxyphenyl) may facilitate π-π stacking interactions with biological targets, while heteroaromatic groups (e.g., pyridinyl) introduce hydrogen-bonding capabilities .
Physicochemical Properties
Solubility:
- 6-Phenyl-pyridazin-3(2H)-one (simplest analog): Exhibits solubility in pharmaceutical solvents such as ethanol (12.3 mg/mL) and propylene glycol (8.7 mg/mL) at 25°C .
- This compound : Expected to have lower solubility in polar solvents due to the bulky cyclohexyl group, though experimental data are lacking.
Melting Points:
Biological Activity
6-(4-Cyclohexylphenyl)pyridazin-3-ol is a chemical compound that has garnered attention for its diverse biological activities. This article discusses its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyridazine ring substituted with a cyclohexylphenyl group, which contributes to its unique biological properties.
This compound exhibits significant biological activity primarily as an inhibitor of phosphodiesterase III (PDE3) . PDE3 enzymes play a crucial role in regulating intracellular levels of cyclic AMP (cAMP), which is vital for various cellular processes including cardiac function and smooth muscle contraction. By inhibiting PDE3, this compound can potentially enhance cAMP signaling pathways, leading to various physiological effects such as vasodilation and increased myocardial contractility.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these pathogens.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human cancer cell lines, revealing significant antiproliferative activity.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
The observed cytotoxicity suggests that this compound may interfere with cancer cell growth and proliferation, warranting further investigation into its potential as an anticancer therapeutic .
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various pyridazine derivatives, this compound was noted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the cyclohexyl group could enhance its efficacy .
- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of PDE3 inhibition by this compound. It demonstrated that administration led to significant improvements in cardiac output in animal models, suggesting therapeutic potential for heart failure treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
